molecular formula C12H15N B13479093 (1-Isocyano-3-methylbutan-2-yl)benzene CAS No. 602262-87-3

(1-Isocyano-3-methylbutan-2-yl)benzene

Cat. No.: B13479093
CAS No.: 602262-87-3
M. Wt: 173.25 g/mol
InChI Key: LFMPAKDPPOOBJZ-UHFFFAOYSA-N
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Description

(1-Isocyano-3-methylbutan-2-yl)benzene is an organic compound that features an isocyanide group attached to a benzene ring. Isocyanides, also known as isonitriles, are a group of compounds characterized by the functional group -NC. These compounds are known for their unique reactivity and are used in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isocyano-3-methylbutan-2-yl)benzene can be achieved through several methods:

    Formylation and Dehydration: One common method involves the formylation of the corresponding amine to form a formamide, followed by dehydration to yield the isocyanide.

    Direct Isocyanation: Another method involves the direct isocyanation of the corresponding amine using reagents like chloroform and potassium hydroxide.

Industrial Production Methods

Industrial production of isocyanides typically involves large-scale reactions using similar methods but optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

(1-Isocyano-3-methylbutan-2-yl)benzene can undergo various types of chemical reactions:

    Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions.

    Cycloaddition Reactions: Isocyanides are known to undergo cycloaddition reactions, forming heterocyclic compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like alkyl halides and bases are commonly used.

    Cycloaddition: Reagents such as alkynes and azides are used in cycloaddition reactions.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield various heterocyclic compounds, while substitution reactions can produce substituted isocyanides.

Scientific Research Applications

Chemistry

In chemistry, (1-Isocyano-3-methylbutan-2-yl)benzene is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology and Medicine

Isocyanides have been studied for their potential biological activities, including antimicrobial and anticancer properties. Research into this compound may reveal similar applications.

Industry

In industry, isocyanides are used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Their ability to form stable complexes with metals makes them useful in catalysis and material science.

Mechanism of Action

The mechanism by which (1-Isocyano-3-methylbutan-2-yl)benzene exerts its effects depends on the specific reaction or application. In general, the isocyanide group can act as a nucleophile or electrophile, participating in various chemical transformations. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Phenyl Isocyanide: Similar in structure but lacks the additional alkyl group.

    tert-Butyl Isocyanide: Contains a tert-butyl group instead of the benzene ring.

    Cyclohexyl Isocyanide: Features a cyclohexyl group instead of the benzene ring.

Properties

CAS No.

602262-87-3

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

(1-isocyano-3-methylbutan-2-yl)benzene

InChI

InChI=1S/C12H15N/c1-10(2)12(9-13-3)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-2H3

InChI Key

LFMPAKDPPOOBJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C[N+]#[C-])C1=CC=CC=C1

Origin of Product

United States

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